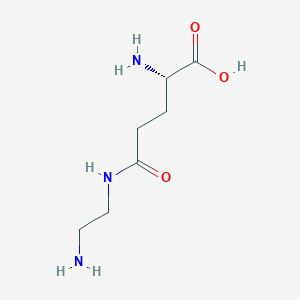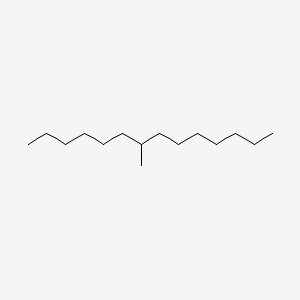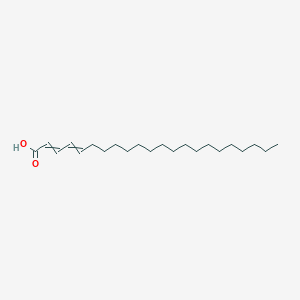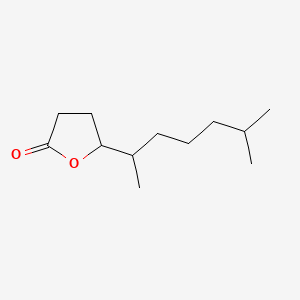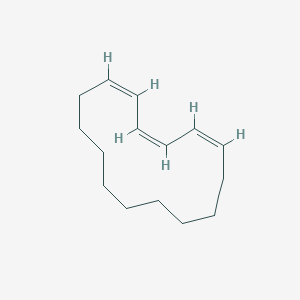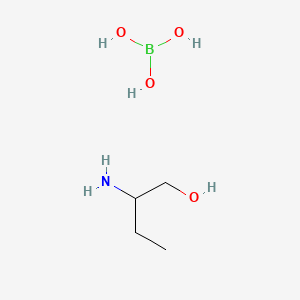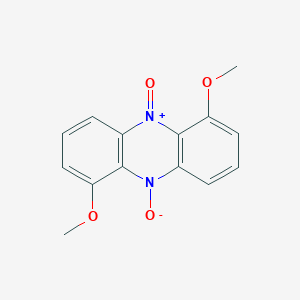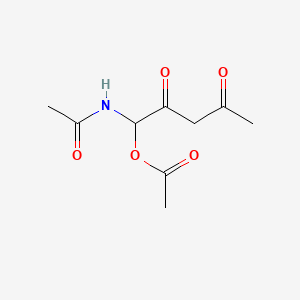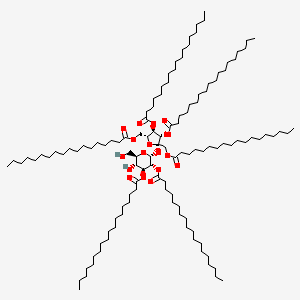
Sucrose hexastearate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sucrose hexastearate is a type of sucrose fatty acid ester, which is formed by the esterification of sucrose with stearic acid. These compounds are known for their surfactant properties and are widely used in various industries, including food, cosmetics, and pharmaceuticals . This compound, in particular, is valued for its emulsifying and stabilizing properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Sucrose hexastearate can be synthesized through the esterification of sucrose with stearic acid. This process typically involves the use of chemical or enzymatic catalysts to facilitate the reaction. The reaction conditions often include elevated temperatures and the presence of solvents to enhance the solubility of the reactants .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of chemical catalysts and high-pressure reactors to achieve high yields. The process may also include purification steps to remove any unreacted starting materials and by-products .
Analyse Chemischer Reaktionen
Types of Reactions
Sucrose hexastearate can undergo various chemical reactions, including:
Common Reagents and Conditions
Hydrolysis: Common reagents include water and either hydrochloric acid (for acidic hydrolysis) or sodium hydroxide (for basic hydrolysis).
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Major Products Formed
Wissenschaftliche Forschungsanwendungen
Sucrose hexastearate has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of sucrose hexastearate is primarily based on its surfactant properties. The compound has both hydrophilic (sucrose) and lipophilic (stearic acid) components, allowing it to reduce the surface tension between water and oil phases. This property enables it to form stable emulsions and enhance the solubility of hydrophobic compounds .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Sucrose hexapalmitate
- Sucrose hexaoleate
- Sucrose distearate
- Sucrose dilaurate
Comparison
Sucrose hexastearate is unique in its specific combination of sucrose and stearic acid, which provides it with distinct emulsifying and stabilizing properties. Compared to other sucrose fatty acid esters, such as sucrose hexapalmitate and sucrose hexaoleate, this compound has a higher melting point and greater stability, making it suitable for use in a wider range of applications .
Eigenschaften
CAS-Nummer |
94139-18-1 |
|---|---|
Molekularformel |
C120H226O17 |
Molekulargewicht |
1941.1 g/mol |
IUPAC-Name |
[(2R,3R,4S,5S)-5-[(2R,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-3,4-di(octadecanoyloxy)oxan-2-yl]oxy-3,4-di(octadecanoyloxy)-5-(octadecanoyloxymethyl)oxolan-2-yl]methyl octadecanoate |
InChI |
InChI=1S/C120H226O17/c1-7-13-19-25-31-37-43-49-55-61-67-73-79-85-91-97-108(122)129-104-107-115(132-110(124)99-93-87-81-75-69-63-57-51-45-39-33-27-21-15-9-3)118(135-113(127)102-96-90-84-78-72-66-60-54-48-42-36-30-24-18-12-6)120(136-107,105-130-109(123)98-92-86-80-74-68-62-56-50-44-38-32-26-20-14-8-2)137-119-117(134-112(126)101-95-89-83-77-71-65-59-53-47-41-35-29-23-17-11-5)116(114(128)106(103-121)131-119)133-111(125)100-94-88-82-76-70-64-58-52-46-40-34-28-22-16-10-4/h106-107,114-119,121,128H,7-105H2,1-6H3/t106-,107-,114-,115-,116+,117-,118+,119-,120+/m1/s1 |
InChI-Schlüssel |
MCBJHHACKTVXNI-WDTUOMDDSA-N |
Isomerische SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC[C@@H]1[C@H]([C@@H]([C@](O1)(COC(=O)CCCCCCCCCCCCCCCCC)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)OC(=O)CCCCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCCCC |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC1C(C(C(O1)(COC(=O)CCCCCCCCCCCCCCCCC)OC2C(C(C(C(O2)CO)O)OC(=O)CCCCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


